(1S,2S)-2-(aminomethyl)cyclopentan-1-ol
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Overview
Description
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C6H13NO It is a derivative of cyclopentanol, where an aminomethyl group is attached to the second carbon of the cyclopentane ring in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.
Industrial Production Methods
In an industrial setting, the production of cyclopentanol, 2-(aminomethyl)-, cis- may involve the catalytic hydrogenation of cyclopentene in the presence of an aminomethylating agent. This method allows for the large-scale production of the compound with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Modified amine derivatives.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclopentanol, 2-(aminomethyl)-, cis- exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simple cyclic alcohol with the formula C5H10O.
Cyclopentylamine: A cyclic amine with the formula C5H11N.
2-Methylcyclopentanol: A methyl-substituted cyclopentanol with the formula C6H12O.
Uniqueness
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopentane ring
Properties
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORALDSQPSWPRK-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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